5-Bromo-2-fluoro-4-hydroxyphenylacetic acid
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Overview
Description
5-Bromo-2-fluoro-4-hydroxyphenylacetic acid is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of phenylacetic acid, featuring bromine, fluorine, and hydroxyl functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-hydroxyphenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method is the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-4-hydroxyphenylacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can convert it to other functional groups.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, boronic acids, and palladium catalysts. Reaction conditions typically involve mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while oxidation reactions can yield ketones or aldehydes.
Scientific Research Applications
5-Bromo-2-fluoro-4-hydroxyphenylacetic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Material Science: It is utilized in the synthesis of novel materials with unique properties.
Biological Studies: The compound is used in studies investigating its effects on biological systems and its potential as a bioactive molecule
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-hydroxyphenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and hydroxyl groups allows it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: This compound shares similar bromine and fluorine substitution patterns and can undergo similar chemical reactions.
5-Bromo-2-fluorophenylacetic acid: Another closely related compound with similar functional groups and reactivity.
Uniqueness
5-Bromo-2-fluoro-4-hydroxyphenylacetic acid is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it particularly useful in applications requiring specific interactions with biological molecules or other functional groups.
Properties
Molecular Formula |
C8H6BrFO3 |
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Molecular Weight |
249.03 g/mol |
IUPAC Name |
2-(5-bromo-2-fluoro-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H6BrFO3/c9-5-1-4(2-8(12)13)6(10)3-7(5)11/h1,3,11H,2H2,(H,12,13) |
InChI Key |
IEKJSKNHZOHEJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)F)CC(=O)O |
Origin of Product |
United States |
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